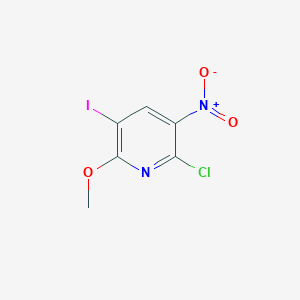

2-Chloro-5-iodo-6-methoxy-3-nitropyridine

Overview

Description

“2-Chloro-5-iodo-6-methoxy-3-nitropyridine” is a chemical compound with the molecular formula C6H4ClIN2O3 and a molecular weight of 314.46 . It is used as a reactant in the Suzuki and Negishi coupling reactions and also as a fine chemical intermediate .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis

The compound has a planar structure of the Cs point group symmetry . The three Cartesian displacements of the 17 atoms provide 45 internal modes . All 45 fundamental vibrations are active in both IR and Raman .Chemical Reactions Analysis

The compound is used as a reactant in the Suzuki and Negishi coupling reactions . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 367.6±42.0 °C and a predicted density of 2.061±0.06 g/cm3 . Its pKa is predicted to be -4.48±0.10 .Scientific Research Applications

Synthesis of Pyridine Derivatives

Substitution Reactions for 2,5-Disubstituted Pyridines : The study explores substitution reactions of 5-nitropyridine-2-sulfonic acid, leading to various 2-substituted pyridines. This method offers a new pathway to 2,5-disubstituted pyridines with high yields, demonstrating the versatility of pyridine derivatives in organic synthesis (J. Bakke & I. Sletvold, 2003).

Spectroscopic Analysis and Structural Studies

X-ray and Spectroscopic Analysis : A detailed X-ray and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was conducted. The study provides insight into the compound's solid-state structure, optical properties, and its interactions in various solvents, highlighting the structural and electronic features crucial for its application in organic synthesis (Marijana Jukić et al., 2010).

Investigation of Structural, Vibrational, and Electronic Properties : This research focuses on the theoretical and experimental analysis of 2-chloro-4-nitropyridine and related derivatives. The study, employing density functional theory (DFT) and spectroscopic methods, sheds light on the molecular structure, vibrational wavenumbers, NBO, and NMR analyses, contributing to a deeper understanding of the electronic properties and reactivity of these compounds (G. Velraj, S. Soundharam, & C. Sridevi, 2015).

Methodologies for Functionalization and Derivatization

- Method for the p-Methoxybenzylation of Hydroxy Groups : A novel method utilizing 2-(4-Methoxybenzyloxy)-3-nitropyridine, prepared from 2-chloro-3-nitropyridine, showcases the efficiency of this derivative in reacting with hydroxy groups to produce PMB ethers under mild conditions. This highlights its potential application in the synthesis of protected alcohols and ethers (Masakazu Nakano et al., 2001).

Safety And Hazards

properties

IUPAC Name |

2-chloro-5-iodo-6-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIN2O3/c1-13-6-3(8)2-4(10(11)12)5(7)9-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKRYKJQLCYDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)Cl)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-iodo-6-methoxy-3-nitropyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B1436887.png)

![3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid](/img/structure/B1436891.png)

![4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436897.png)

![4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B1436902.png)

![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1436904.png)